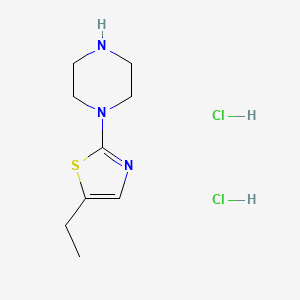amine CAS No. 2866323-49-9](/img/structure/B6610979.png)
[1-(indolizin-2-yl)propan-2-yl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(indolizin-2-yl)propan-2-ylamine: is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the radical cyclization of appropriate precursors to form the indolizine core . This process can be facilitated by using radical initiators under controlled conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of 1-(indolizin-2-yl)propan-2-ylamine may involve continuous flow processes that allow for better control over reaction parameters and scalability. These methods often use automated systems to handle the reagents and reaction conditions, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(indolizin-2-yl)propan-2-ylamine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indolizine oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1-(indolizin-2-yl)propan-2-ylamine: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(indolizin-2-yl)propan-2-ylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indolizine ring structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(indolizin-2-yl)propan-2-ylamine: can be compared with other indolizine derivatives and amine-containing compounds:
Indolizine Derivatives: Compounds like indolizine-3-carboxylic acid and indolizine-2-carboxaldehyde share the indolizine core but differ in their functional groups, leading to different chemical and biological properties.
Amine-Containing Compounds: Similar compounds include [1-(indolizin-2-yl)ethyl]amine and [1-(indolizin-2-yl)butyl]amine, which vary in the length and nature of the alkyl chain attached to the amine group.
The uniqueness of 1-(indolizin-2-yl)propan-2-ylamine lies in its specific combination of the indolizine ring and the propan-2-yl(methyl)amine moiety, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-indolizin-2-yl-N-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10(13-2)7-11-8-12-5-3-4-6-14(12)9-11/h3-6,8-10,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKPOJKPNROBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN2C=CC=CC2=C1)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
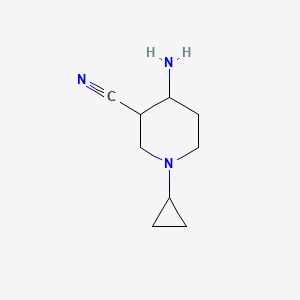
![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)
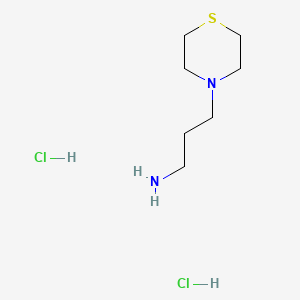
![1-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610908.png)

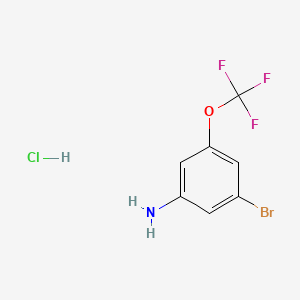
![tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B6610932.png)



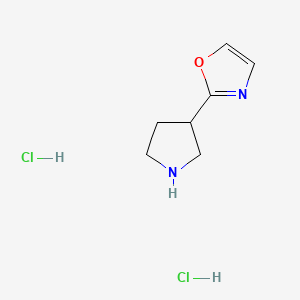

![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6610985.png)
